molecular formula C10H6O3S B13074571 3-Formyl-1-benzothiophene-2-carboxylic acid

3-Formyl-1-benzothiophene-2-carboxylic acid

Cat. No.: B13074571
M. Wt: 206.22 g/mol
InChI Key: BSAQBQAGINLJJP-UHFFFAOYSA-N
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Description

3-Formyl-1-benzothiophene-2-carboxylic acid is a heterocyclic compound that contains both a benzene ring and a thiophene ring fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-1-benzothiophene-2-carboxylic acid typically involves the formation of the benzothiophene core followed by functionalization at specific positions. One common method involves the cyclization of o-alkynylthiophenols with isocyanates under Rh-catalyzed conditions . Another approach includes the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The choice of method would depend on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-1-benzothiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: 3-Carboxy-1-benzothiophene-2-carboxylic acid.

    Reduction: 3-Hydroxymethyl-1-benzothiophene-2-carboxylic acid.

    Substitution: Various substituted benzothiophene derivatives depending on the electrophile used.

Scientific Research Applications

3-Formyl-1-benzothiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 3-Formyl-1-benzothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved would vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formyl-1-benzothiophene-2-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the benzothiophene core

Properties

Molecular Formula

C10H6O3S

Molecular Weight

206.22 g/mol

IUPAC Name

3-formyl-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C10H6O3S/c11-5-7-6-3-1-2-4-8(6)14-9(7)10(12)13/h1-5H,(H,12,13)

InChI Key

BSAQBQAGINLJJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)O)C=O

Origin of Product

United States

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